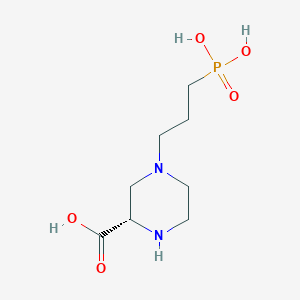
(S)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with a carboxylic acid group and a phosphonopropyl group. The (S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the carboxylic acid and phosphonopropyl groups. One common method involves the use of piperazine-2-carboxylic acid as a starting material, which is then reacted with 3-bromopropylphosphonic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- involves its interaction with specific molecular targets. The phosphonopropyl group can mimic phosphate groups, allowing the compound to bind to enzymes or receptors that recognize phosphate-containing molecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, ®-: The ®-enantiomer of the compound, which has a different stereochemistry.
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid: A similar compound with slight variations in the structure.
Uniqueness
The (S)-configuration of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- gives it unique properties in terms of reactivity and biological activity. This specific stereochemistry can result in different interactions with molecular targets compared to its ®-enantiomer or other similar compounds.
Propiedades
Número CAS |
124190-29-0 |
|---|---|
Fórmula molecular |
C8H17N2O5P |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
Clave InChI |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
SMILES isomérico |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
SMILES canónico |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



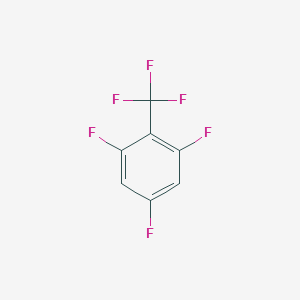
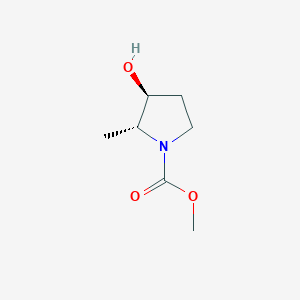
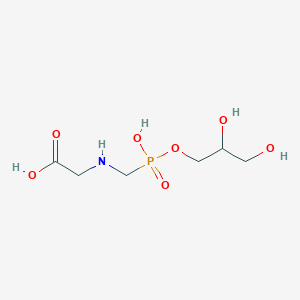
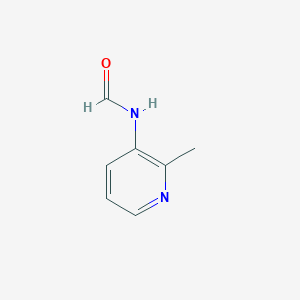

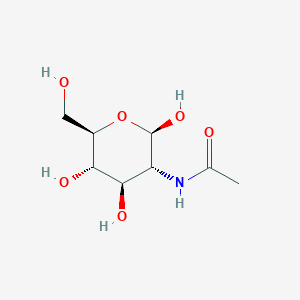

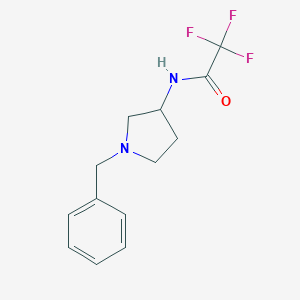
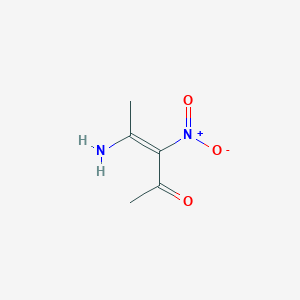

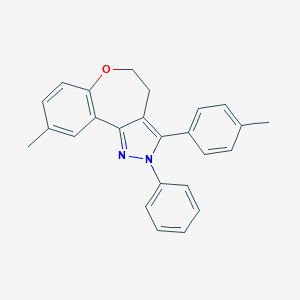
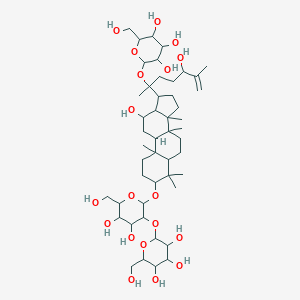
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
